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D-Allose-3-13C

NMR spectroscopy carbohydrate structure elucidation epimerization tracking

Researchers quantifying D-allose pharmacokinetics face a critical gap: unlabeled allose is indistinguishable from isobaric hexoses in complex matrices, precluding absolute quantification. D-Allose-3-13C solves this as the only structurally identical, mass-resolved (+1 Da) internal standard with 99 atom% 13C enrichment at the diagnostic C-3 epimeric center. - Enables absolute quantification of D-allose in plasma, urine, and tissue per FDA/EMA bioanalytical validation requirements. - Provides ~100-fold NMR signal enhancement at C-3 for real-time epimerization and protein-binding studies. - The selective tracer for SGLT1-mediated transport, unlike GLUT5-dependent rare sugars, for ex vivo Ussing chamber and in vivo pharmacokinetic drug-interaction assays.

Molecular Formula C₅¹³CH₁₂O₆
Molecular Weight 181.15
Cat. No. B1157519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Allose-3-13C
SynonymsD-Allopyranose-3-13C
Molecular FormulaC₅¹³CH₁₂O₆
Molecular Weight181.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Allose-3-13C: A Position-Specific 13C-Labeled Rare Sugar Tracer for Metabolic and Pharmacological Research


D-Allose-3-13C (molecular formula C₅¹³CH₁₂O₆, MW 181.15) is a stable isotope-labeled analogue of the rare aldohexose D-allose, the C-3 epimer of D-glucose . The compound carries a single 13C atom exclusively at the C-3 position—the very carbon whose stereochemistry distinguishes D-allose from the ubiquitous D-glucose—with a certified isotopic enrichment of 99 atom% 13C . D-Allose itself is a naturally scarce monosaccharide recognized for anti-proliferative effects on cancer cells, ROS-modulating activity, and near-zero caloric value with ~80% of sucrose's sweetness, making it a target of intense pharmaceutical, nutritional, and metabolic research . The position-specific 13C label enables precise tracing of the C-3 epimeric center through biochemical pathways via NMR and mass spectrometry, a capability that unlabeled D-allose and generic 13C-glucose tracers cannot provide .

Why Unlabeled D-Allose, D-Glucose-13C, or Other Positional Isotopologues Cannot Substitute for D-Allose-3-13C


Unlabeled D-allose provides no mass-spectrometric distinction from endogenous allose or isobaric hexoses in complex biological matrices, precluding its use as an isotope-dilution internal standard for absolute quantification . Commercially prevalent D-Glucose-13C tracers, while abundant and inexpensive, differ fundamentally at the C-3 hydroxyl configuration—the very stereochemical feature that renders D-allose a C-3 epimer of glucose and underpins its distinct anti-proliferative (IC₅₀ = 53.25 mM in MIA PaCa-2 cells), SGLT1-mediated absorptive transport, and ROS-modulating pharmacology . Among 13C-labeled allose variants, D-Allose-1-13C and D-Allose-2-13C place the isotopic label at carbons remote from the epimeric center; they cannot resolve metabolic transformations specifically occurring at C-3, nor can they leverage the enhanced 13C NMR signal at the diagnostic C-3 resonance to probe epimerization, enzymatic modification, or binding interactions at the stereochemical locus of D-allose's biological activity . Uniformly labeled D-Allose-13C₆, while providing maximum mass shift (+6 Da), imposes a substantially higher procurement cost and generates complex isotopologue distributions that confound metabolic flux modeling for pathways where single-carbon tracing affords cleaner data interpretation .

Quantitative Differentiation Evidence for D-Allose-3-13C: Head-to-Head and Cross-Study Comparator Data


C-3 Epimeric Center Labeling vs. Alternative Isotopologues: Structural Rationale for Position-Specific Selection

D-Allose-3-13C localizes the 13C label precisely at C-3, the carbon defining the C-3 epimeric relationship between D-allose and D-glucose. In contrast, D-Allose-1-13C and D-Allose-2-13C position the isotope at the anomeric and C-2 carbons, respectively, which are stereochemically identical between D-allose and D-glucose and therefore cannot track epimer-specific transformations . The 13C NMR chemical shift of C-3 in D-allose (δ ~69.5–76.3 ppm in pyranose form) is a diagnostic resonance for distinguishing allose from glucose epimers; the 99 atom% 13C enrichment at this single carbon yields approximately 100-fold signal enhancement at this specific resonance compared to natural-abundance 13C (1.1%), enabling direct detection of C-3 modification without interference from the five unenriched carbon signals . The radiosynthesis literature corroborates the functional significance of labeling position: 18F-labeled D-allose at C-3 vs. C-6 exhibited different radiochemical conversion rates (75% vs. 69% manual synthesis) and distinct biodistribution properties, demonstrating that the labeling position determines both synthetic accessibility and biological behavior .

NMR spectroscopy carbohydrate structure elucidation epimerization tracking stereochemistry

Certified Isotopic Enrichment for LC-MS/MS Internal Standard Applications: D-Allose-3-13C vs. Unlabeled D-Allose

D-Allose-3-13C is supplied with a certified isotopic enrichment of 99 atom% 13C, enabling its use as a stable isotope-labeled internal standard (SIL-IS) for absolute quantification of D-allose in biological matrices via isotope dilution mass spectrometry (IDMS) . Unlabeled D-allose (CAS 2595-97-3) cannot serve as an internal standard because it is chromatographically and mass-spectrometrically indistinguishable from endogenous D-allose. The +1 Da mass shift of D-Allose-3-13C (MW 181.15 vs. 180.16 for unlabeled) provides baseline-resolved quantifier ion channels in selected reaction monitoring (SRM) or high-resolution MS modes, while the identical chemical structure ensures equivalent ionization efficiency, extraction recovery, and chromatographic retention—the three critical performance parameters for a valid SIL-IS as defined by bioanalytical method validation guidelines . In studies quantifying D-allose in plasma following oral administration, the absence of a matching SIL-IS would require reliance on structural analog internal standards (e.g., 13C-glucose), which introduce matrix-effect and recovery biases due to differential chromatographic behavior and ionization efficiency .

LC-MS quantification isotope dilution mass spectrometry internal standard bioanalysis

Anti-Proliferative Potency of the Parent Compound vs. Clinically Investigated Glucose Analog 2-Deoxyglucose (2-DG)

The parent compound D-allose exhibits a distinct anti-proliferative profile compared to the well-characterized glucose analog 2-deoxyglucose (2-DG). In a direct head-to-head study across pancreatic and ovarian cancer cell lines, 2-DG demonstrated IC₅₀ values ranging from 1.45 to 13.34 mM, whereas D-allose showed IC₅₀ = 53.25 mM in the most sensitive cell line (MIA PaCa-2) and >100 mM in others (BxPC-3, AsPC-1, OVCAR-3) . Critically, D-allose combined additively to moderately synergistically with platinum agents (cisplatin/oxaliplatin), and pre-treatment with the p38 MAPK inhibitor SB202190 enhanced D-allose anti-proliferative activity—a sensitization effect not observed at equivalent levels with 2-DG . Mechanistically, D-allose suppresses mitochondrial ROS production by competing with D-glucose at the cellular level rather than by direct radical scavenging, whereas 2-DG acts primarily through hexokinase inhibition and glycolytic blockade . This differentiated pharmacology suggests that 13C-labeled D-allose tracers are uniquely suited for in vitro and in vivo studies of rare sugar anti-cancer mechanisms distinct from those of conventional glycolytic inhibitors .

cancer pharmacology glycolysis inhibition rare sugar therapeutics pancreatic cancer

Intestinal Absorption Transporter Specificity: D-Allose SGLT1 Dependence vs. Other Rare Sugars' GLUT5 Selectivity

D-Allose is absorbed intestinally via the sodium-dependent glucose cotransporter 1 (SGLT1) and not via GLUT5, a transporter selectivity profile that is opposite to that of other therapeutically investigated rare sugars . Oral co-administration of D-allose with the SGLT1-specific inhibitor KGA-2727 completely blocked the rise in plasma D-allose levels (0–180 min), whereas rats fed a high-fructose diet to upregulate intestinal GLUT5 showed no significant change in D-allose absorption . In contrast, the rare sugars D-allulose, D-sorbose, and D-tagatose are transported via GLUT5 but not SGLT1 . This transporter divergence means that D-allose directly competes with glucose for SGLT1-mediated uptake—a therapeutically relevant interaction given that SGLT1 is the primary intestinal glucose transporter and a drug target (SGLT1 inhibitors are in clinical development for diabetes) . D-Allose-3-13C is therefore the appropriate labeled tracer for studying SGLT1-mediated sugar transport kinetics, drug–sugar interactions at SGLT1, and the impact of SGLT1 pharmacotherapy on rare sugar bioavailability.

intestinal absorption transporter pharmacology SGLT1 pharmacokinetics rare sugar

Sweetness and Caloric Profile vs. Sucrose and D-Glucose: Functional Food and Nutrition Research Positioning

D-Allose delivers approximately 80% of the sweetness intensity of sucrose while contributing near-zero metabolizable energy, a profile that positions it as a functional sucrose substitute distinct from both D-glucose (100% caloric) and other rare sugars . Its utilizable energy value has been established as approximately zero in both rat and human studies, and safety has been confirmed in clinical evaluations . This combination of high sweetness, negligible calories, and demonstrated safety distinguishes D-allose from D-glucose (full caloric load) and from the more widely studied D-allulose (approximately 70% sweetness of sucrose, also near-zero calorie) . D-Allose-3-13C enables nutrition researchers to trace the metabolic fate and organ distribution of this promising sucrose alternative in human intervention studies using stable isotope-resolved metabolomics without radiation exposure, complementing the 18F-PET imaging approaches used in preclinical biodistribution studies .

low-calorie sweetener functional food nutrition research sugar substitute

Recommended Research and Industrial Application Scenarios for D-Allose-3-13C Based on Quantitative Differentiation Evidence


Validated LC-MS/MS Bioanalytical Method Development for D-Allose Pharmacokinetic Studies

D-Allose-3-13C is the only structurally identical, mass-resolved internal standard available for absolute quantification of D-allose in plasma, urine, and tissue homogenates. Its 99 atom% 13C enrichment and +1 Da mass shift satisfy FDA and EMA bioanalytical method validation requirements for a stable isotope-labeled internal standard, enabling precise pharmacokinetic profiling of orally administered D-allose . This is critical given that plasma D-allose peaks at 60–90 min post-dose and is completely suppressible by SGLT1 inhibitors—a dynamic requiring robust, matrix-effect-corrected quantification that only a matched SIL-IS can provide .

Position-Specific 13C NMR Studies of Epimerization, Enzymatic Modification, and D-Allose–Protein Binding

The exclusive 13C enrichment at C-3 provides ~100-fold NMR signal enhancement at the diagnostic C-3 resonance, enabling real-time monitoring of epimerization reactions at the stereochemical locus, detection of transient enzyme-substrate intermediates involving C-3, and chemical shift perturbation mapping of D-allose binding to lectins or transport proteins . Alternative isotopologues (C-1 or C-2 labeled) cannot resolve events at C-3, and uniformly labeled D-Allose-13C₆ introduces 13C-13C J-coupling complexity that complicates spectral interpretation .

SGLT1-Mediated Sugar Transport Kinetics and Drug–Nutrient Interaction Studies

Because D-allose is absorbed exclusively via SGLT1—unlike the GLUT5-dependent rare sugars D-allulose, D-sorbose, and D-tagatose—D-Allose-3-13C is the appropriate tracer for ex vivo intestinal transport assays (e.g., everted gut sac, Ussing chamber) and in vivo pharmacokinetic studies designed to evaluate SGLT1 inhibitor drug interactions, glucose–allose competition at the transporter, and rare sugar bioavailability in disease states with altered SGLT1 expression .

Stable Isotope-Resolved Metabolic Tracing of Rare Sugar Fate in Cancer Cell Metabolism

D-Allose-3-13C enables metabolic flux analysis in cancer cell lines where D-allose exerts anti-proliferative effects (e.g., MIA PaCa-2, IC₅₀ = 53.25 mM) through competition with D-glucose at the mitochondrial level rather than direct glycolytic inhibition . The single-position 13C label simplifies isotopologue distribution analysis in LC-MS-based metabolomics compared to uniformly labeled tracers, allowing researchers to quantify the fractional contribution of D-allose carbon to downstream metabolites and to distinguish allose-specific metabolic routing from glucose-derived fluxes .

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